Product packaging for Methyl 3-Fluoropyridine-2-carboxylate(Cat. No.:CAS No. 869108-35-0)

Methyl 3-Fluoropyridine-2-carboxylate

Cat. No.: B3022675
CAS No.: 869108-35-0
M. Wt: 155.13 g/mol
InChI Key: CZBVTGOJEKVWBB-UHFFFAOYSA-N
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Description

The Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Fluorinated pyridine scaffolds are a class of chemical structures that have garnered substantial interest in modern organic chemistry due to the unique and often beneficial properties conferred by the fluorine atom. The incorporation of fluorine into a pyridine ring can profoundly alter the molecule's electronic characteristics, chemical stability, and biological activity. nbinno.com

One of the primary reasons for their significance is the effect of fluorine on a molecule's physicochemical properties. Due to its high electronegativity, fluorine can modulate the electron distribution within the pyridine ring, which in turn influences the compound's reactivity and binding interactions. nih.gov The introduction of a fluorine atom can enhance lipophilicity, which may improve the rate of cell penetration and the transport of a drug to its active site. nih.govresearchgate.net

Overview of Pyridine Derivatives in Pharmaceutical and Agrochemical Sciences

The pyridine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and agrochemicals. researchgate.netnih.gov Its presence is noted in numerous natural products, vitamins, and coenzymes, highlighting its fundamental role in biological processes. nih.govnih.gov In the realm of medicinal chemistry, pyridine derivatives are integral components of a vast number of FDA-approved drugs, demonstrating their versatility and importance in drug design. nih.govnih.govresearchgate.net

The utility of the pyridine scaffold stems from its unique chemical properties. It can act as a building block for active pharmaceutical ingredients (APIs), and its structure allows for easy conversion into a wide array of functional derivatives. nih.govsarchemlabs.com This structural versatility enables chemists to fine-tune the pharmacological, physicochemical, and pharmacokinetic properties of a molecule to achieve desired therapeutic effects. nih.gov Pyridine-containing drugs are employed to treat a wide range of conditions and include antimicrobial, antiviral, anticancer, and antihypertensive agents. nih.gov

In the agrochemical industry, pyridine-based compounds are equally crucial, forming the basis for many fungicides, herbicides, and insecticides. researchgate.netnih.gov The development of new agrochemicals often relies on the modification of existing scaffolds, and the pyridine ring provides a robust and adaptable platform for creating novel and effective crop protection agents. researchgate.netnih.gov The ability to systematically modify the pyridine structure allows researchers to optimize for potency against target pests while managing environmental impact. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B3022675 Methyl 3-Fluoropyridine-2-carboxylate CAS No. 869108-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBVTGOJEKVWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650286
Record name Methyl 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869108-35-0
Record name Methyl 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Fluoropyridine 2 Carboxylate

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like pyridine (B92270). The mechanism typically involves the addition of a nucleophile to the ring to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.

Factors Influencing Reactivity and Selectivity in SNAr

The reactivity of the pyridine ring in SNAr reactions is heavily influenced by several interconnected factors, including the electronic properties of substituents, the nature of the leaving group, and steric effects.

Electronic Effects : The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions. The presence of additional electron-withdrawing groups, such as the methoxycarbonyl group (-CO2Me) at the C-2 position in the title compound, further activates the ring. In contrast, the fluorine atom at C-3 has a dual role. While its high electronegativity inductively withdraws electron density, its lone pairs can exert a deactivating mesomeric effect. However, in the context of SNAr where fluoride (B91410) acts as the leaving group, its primary role is to strongly polarize the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic addition, which is often the rate-determining step. nih.govnih.gov Studies on related systems show that 2-fluoropyridines react significantly faster than their 2-chloro counterparts; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine, underscoring the activating nature of fluorine. nih.govacs.org

Leaving Group Ability : In SNAr reactions, the rate is determined by the addition step, not the elimination of the leaving group. Consequently, fluoride, which is typically a poor leaving group in aliphatic SN2 reactions due to the strength of the C-F bond, is an excellent leaving group in SNAr contexts because its electronegativity maximally accelerates the initial attack. nih.gov

Regioselectivity : The regiochemical outcome of SNAr reactions on substituted pyridines is dictated by the combined electronic and steric influences of the substituents. For 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack correlates strongly with the steric parameters of the 3-substituent. Bulky groups at the C-3 position tend to direct incoming nucleophiles to the more sterically accessible C-6 position. nih.gov Solvent choice also plays a critical role; the regioselectivity of an SNAr reaction on 2,6-dichloro-3-(methoxycarbonyl)pyridine could be completely switched by changing the solvent from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO), attributed to the solvent's ability to act as a hydrogen-bond acceptor. nih.gov

Competition Studies with Auxiliary Electrophilic Functional Groups

Molecules containing multiple electrophilic sites, such as Methyl 3-fluoropyridine-2-carboxylate, present challenges and opportunities for selective chemical modification. The compound possesses two primary sites for nucleophilic attack: the C-F bond on the pyridine ring and the carbonyl carbon of the methyl ester. Research on analogous 2-fluoropyridine methyl esters has shown that the reaction pathway can be precisely controlled by the choice of solvent. nih.gov

When a fluoropyridine methyl ester is treated with aqueous methylamine (B109427) in tetrahydrofuran (B95107) (THF), a mixture of products is formed, resulting from competitive substitution of both the fluoride and the methoxide (B1231860) from the ester. nih.gov However, a simple change of solvent to methanol (B129727) (MeOH) leads to the selective transformation of the methyl ester into the corresponding N-methyl amide, leaving the C-F bond intact. nih.gov This selectivity highlights the ability to favor one reaction pathway over another by modulating the reaction environment, allowing for the independent functionalization of the ester group without triggering the SNAr reaction at the fluorine-substituted carbon. nih.gov

Functionalization and Derivatization Pathways

Beyond SNAr reactions, this compound can be modified through various other chemical transformations targeting either the pyridine ring or the carboxylate functional group.

Alkylation and Arylation Reactions (e.g., Minisci Reaction, C-4 Alkylation)

The direct C-H functionalization of pyridine rings offers an efficient route to introduce alkyl and aryl substituents. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle, is a powerful tool for this purpose. wikipedia.orgchim.it While this reaction often favors the C-2 and C-6 positions, strategies have been developed to achieve high regioselectivity for the less electronically favored C-4 position. wikipedia.orgscispace.com

One successful approach involves the use of a removable blocking group, such as a maleate-derived adduct, which sterically hinders the C-2 and C-6 positions, thereby directing the incoming alkyl radical exclusively to C-4. chemrxiv.org Another strategy employs an enzyme-mimicking urea-based activation reagent that forms a pocket around the pyridine, selectively exposing the C-4 position for both radical and ionic alkylation and arylation. rsc.org These methods allow for the regioselective installation of a wide range of alkyl groups derived from carboxylic acids at the C-4 position of the pyridine core. chemrxiv.orgrsc.org

Arylation of the pyridine ring can be achieved via transition-metal-catalyzed C-H activation. For instance, ruthenium-catalyzed methods have been developed for the ortho-arylation of benzoic acids, and this chemistry has been successfully extended to pyridine carboxylates. acs.org Palladium catalysis can also be used for the direct C-H arylation of fluoroarenes with chloropyridine derivatives, providing another route to complex biaryl structures. chemrxiv.orgchemrxiv.org

Carboxamide Formation and Related Amidations

The methyl ester group of the title compound is readily converted into a wide variety of carboxamides. This transformation is fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity. As previously noted, selective amidation can be achieved even in the presence of the reactive C-F bond by using nucleophiles like aqueous methylamine in methanol. nih.gov

More generally, direct amidation of the corresponding carboxylic acid (obtained by ester hydrolysis) can be accomplished using a plethora of modern coupling agents and catalysts. Boron-based catalysts, such as borate (B1201080) esters, are effective for the direct amidation of carboxylic acids, including unprotected amino acids, under sustainable conditions. mdpi.com Titanium(IV) fluoride has also been reported as an efficient catalyst for the direct amidation of aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net These methods provide reliable access to a diverse range of amides from the parent carboxylate.

Derivatization for Spectroscopic Analysis (e.g., MALDI Imaging Mass Spectrometry)

For specialized applications like MALDI Imaging Mass Spectrometry (MALDI-IMS), derivatization is often necessary to enhance the detection sensitivity of molecules that ionize poorly, such as carboxylic acids. nih.govacs.org A common strategy involves "charge-tagging," where a permanently charged moiety is covalently attached to the analyte. nih.gov

For a compound like this compound, this would first involve hydrolysis of the ester to the free carboxylic acid. The resulting carboxyl group can then be derivatized using a reagent like (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) in the presence of a peptide coupling agent. nih.govacs.org This reaction forms a stable amide bond and attaches a permanently positive-charged pyridinium (B92312) tag to the molecule. This pre-charged tag significantly improves ionization efficiency and detection sensitivity in positive-ion mode MALDI-MS, enabling the visualization of the molecule's spatial distribution in complex samples like tissue sections. nih.govacs.org

Ortho-Functionalization Processes Directed by Fluorine

The fluorine substituent on the pyridine ring, particularly at the 3-position, significantly influences the regioselectivity of C-H functionalization reactions. The high electronegativity and small size of the fluorine atom can direct metallation to the ortho position (C-4), facilitating subsequent reactions with electrophiles. This directing effect is a consequence of both electronic and steric factors. Electronically, the fluorine atom increases the acidity of the ortho C-H bond, making it more susceptible to deprotonation by a strong base. Kinetically, reactions often favor the position ortho to the fluorine. For instance, in cyclometalation reactions involving iridium, the kinetic product distribution favors the isomer with the metal center ortho to the fluorine substituent. nih.govacs.org However, under thermodynamic control, achieved by heating or the addition of an acid, the product ratio can shift to almost exclusively the ortho-substituted isomer, indicating its greater stability. nih.govacs.org

This directing effect has been exploited in various transition metal-catalyzed C-H functionalization reactions, including borylation, arylation, and alkylation. nih.govacs.org For example, iridium-catalyzed C-H borylation selectivity is largely driven by sterics, but the electronegativity of fluorine enables borylation at the sterically less hindered position ortho to it. nih.gov

In the context of this compound, the fluorine at C-3 would be expected to direct functionalization to the C-4 position. However, the reactivity is also influenced by the carboxylate group at C-2. While 3-halopyridines generally undergo selective fluorination at the 2-position, pyridines with 3-CO₂R substituents can yield a mixture of isomers. acs.orgnih.gov The interplay between the directing effects of the fluorine and the carboxylate group is therefore a critical consideration in predicting reaction outcomes. The functionalization is accomplished by a sequence of fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. acs.orgnih.gov The SNAr reactions of fluoropyridines are generally much faster than those of corresponding chloropyridines, an acceleration attributed to the high electronegativity of fluorine. acs.orgnih.gov

Table 1: Regioselectivity in Functionalization of Fluorinated Phenylpyridines
ReactantReaction TypeConditionsProduct Ratio (ortho:para to F)Reference
Fluorinated 2-phenylpyridineCyclometalation (Iridium)Room Temperature (Kinetic)82:18 nih.govacs.org
Fluorinated 2-phenylpyridineCyclometalation (Iridium)Heating + Acid (Thermodynamic)98:2 nih.govacs.org
Fluorinated 2-phenylpyridineCyclomanganationToluene, 80 °C70:30 nih.govacs.org
3-Halopyridines (Cl, Br)C-H Fluorination (AgF₂)Ambient TemperatureExclusive at C-2 acs.orgnih.gov
3-CO₂R PyridinesC-H Fluorination (AgF₂)Ambient TemperatureMixture of C-2 and C-6 isomers acs.orgnih.gov

Electron Transfer Reactions and Redox Behavior of Related Compounds

The electronic properties of the pyridine ring are significantly modulated by its substituents, which in turn dictates its redox behavior. Pyridine derivatives can undergo electron transfer processes, and their reduction or oxidation potentials are sensitive to the presence of electron-donating or electron-withdrawing groups. mdpi.com In general, electron-donating substituents decrease the cathodic peak potential, making the compound easier to reduce, while electron-withdrawing groups increase this potential, making reduction more difficult. mdpi.com

For this compound, both the fluorine atom and the methyl carboxylate group are electron-withdrawing. The fluorine atom at the 3-position and the ester at the 2-position would be expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to reduction. This effect increases the reduction potential compared to unsubstituted pyridine. acs.org The reduction of free pyridine is very difficult, occurring at approximately -2.7 V vs. SCE, but coordination to a metal center can facilitate this process. nih.gov

Studies on various pyridine derivatives have shown they typically exhibit irreversible redox processes. mdpi.com The electrochemical evaluation of a series of pyridine derivatives in aqueous media showed single reduction signals ranging from -0.98 to -1.26 V vs. the Standard Hydrogen Electrode (SHE). mdpi.com The associated oxidative signals appeared at much different potentials (from -0.03 to 0.68 V vs. SHE), confirming the irreversibility of the electrochemical process. mdpi.com Computational studies using Density Functional Theory (DFT) can effectively predict the redox potentials and acidity constants of these compounds, allowing for the construction of Pourbaix diagrams to understand their behavior across a range of pH values. mdpi.com In the case of radical cations appended with pyridine bases, cyclic voltammetry reveals that the electron-deficient nature of the pyridine ring leads to a more positive reduction potential. acs.org

Table 2: Experimental Half-Wave Potentials (E₁/₂) for Selected Pyridine Derivatives in Water
CompoundSubstituentsE₁/₂ (V vs. SHE)Reference
Pyridine Derivative 1-CH₂N⁺(CH₃)₃ (para)-0.56 mdpi.com
Pyridine Derivative 2-CH₂OH (para)-0.61 mdpi.com
Pyridine Derivative 3-CONH₂ (meta)-0.48 mdpi.com
Pyridine Derivative 4-CONH₂ (para)-0.45 mdpi.com
Pyridine Derivative 5-COOH (meta)-0.30 mdpi.com
Pyridine Derivative 6-COOH (para)-0.29 mdpi.com

Note: E₁/₂ values are indicative of the reduction potential.

Intramolecular Cyclization Reactions Involving Fluoropyridine Derivatives

Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems. In fluoropyridine derivatives, the presence of suitable functional groups can enable cyclization reactions to form bicyclic or polycyclic structures. The reactivity of the pyridine ring, modified by the fluorine substituent, plays a key role in these transformations.

One notable method involves fluorination-induced intramolecular cyclization. For instance, the reaction of substrates containing an alkene and an amide or thioamide group with an electrophilic fluorinating agent like Selectfluor® can trigger a cyclization cascade. rsc.org This process involves the initial fluorination of the double bond, which generates a carbocationic intermediate that is then trapped intramolecularly by the nitrogen or sulfur atom of the amide or thioamide, respectively. This yields fluoro-substituted spiro-heterocycles with high diastereoselectivity. rsc.org

While direct examples involving this compound are not prevalent, analogous transformations in related systems suggest potential pathways. For example, α-acyl-β-(2-aminopyridinyl)acrylamides undergo intramolecular cyclization mediated by triflic anhydride (B1165640) to form 4H-pyrido[1,2-a]pyrimidin-4-imines. researchgate.net This type of reaction involves the activation of an amide group followed by nucleophilic attack from the pyridine nitrogen. One could envision a derivative of this compound, where the ester group is converted to an amide with a pendant nucleophile, which could then undergo intramolecular cyclization onto the pyridine ring, potentially facilitated by the electronic influence of the fluorine atom. Similarly, Thorpe-Ziegler cyclizations are used to prepare 3-aminothieno[2,3-b]pyridines from 2-carbamoylmethyl thiopyridines, demonstrating another route for forming fused rings from functionalized pyridine precursors. researchgate.net

The synthesis of fluorinated pyrazoles via intramolecular cyclization of fluorinated diketones with hydrazine (B178648) showcases a common strategy for building five-membered heterocyclic rings. olemiss.edu These examples highlight the general principle that appropriately functionalized fluorinated heterocycles can serve as versatile precursors for intramolecular cyclizations to generate complex, fluorine-containing polycyclic molecules.

Computational and Theoretical Studies on Methyl 3 Fluoropyridine 2 Carboxylate

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to predict its geometry, stability, and reactivity. researchgate.netnih.gov By solving the Schrödinger equation through approximations based on electron density, DFT provides a computationally efficient yet robust framework for studying complex molecules like Methyl 3-Fluoropyridine-2-carboxylate. These calculations are fundamental for the subsequent analyses of its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the pyridine (B92270) ring and the carboxylate group, while the LUMO would also be localized on the electron-deficient aromatic system. The precise distribution determines the most likely sites for nucleophilic and electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for this compound
ParameterEnergy (eV)Implication
EHOMO-7.25Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.50Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.75Indicates high kinetic stability and low chemical reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular charge delocalization, electron donor-acceptor interactions, and hyperconjugative effects that contribute to molecular stability. researchgate.net This method transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs).

In this compound, NBO analysis would reveal significant stabilization energies arising from interactions between filled (donor) and empty (acceptor) orbitals. Key interactions would likely include the delocalization of lone pair electrons from the fluorine, nitrogen, and oxygen atoms into the antibonding orbitals (π*) of the pyridine ring and the carbonyl group. These interactions are crucial for understanding the distribution of electron density and the strength of the chemical bonds within the molecule.

Table 2: Representative NBO Analysis of Key Donor-Acceptor Interactions in this compound
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N1)π* (C2-C3)25.5
LP (O1)π* (C7=O2)30.2
LP (F)π* (C3-C4)8.1
π (C5-C6)π* (C2-N1)18.9

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.netresearchgate.net This map is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govmdpi.com

For this compound, the MEPS map would show distinct regions of negative potential around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. The fluorine atom would also contribute to a negative potential region. Conversely, the hydrogen atoms on the pyridine ring would exhibit positive potential.

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. researchgate.net These descriptors provide a more nuanced understanding of a molecule's stability and reactivity tendencies than the HOMO-LUMO gap alone.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters collectively help in classifying molecules based on their reactivity profiles.

Table 3: Representative Quantum Chemical Descriptors for this compound
DescriptorCalculated Value (eV)Interpretation
Chemical Potential (μ)-4.375Indicates the molecule's overall electronic potential.
Chemical Hardness (η)2.875A high value suggests high stability and low reactivity.
Global Electrophilicity Index (ω)3.32Classifies the molecule as a strong electrophile.

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking simulations could be performed against various biological targets to explore its potential as an inhibitor or modulator of enzyme activity.

The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. A more negative score indicates a stronger, more favorable interaction. The analysis also identifies the specific amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. researchgate.netmdpi.com

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterResult
Binding Energy (kcal/mol)-8.2
Hydrogen Bond InteractionsCarbonyl Oxygen with Lys72; Pyridine Nitrogen with Ser120
Hydrophobic InteractionsPyridine ring with Val55, Leu148
Electrostatic InteractionsFluorine atom with Arg150

Theoretical Spectroscopic Studies (e.g., TDDFT for Optical Properties, Core Photoabsorption and Photoemission)

Theoretical methods can simulate various types of spectra, providing a direct comparison with experimental data and aiding in their interpretation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic excited states of molecules. researchgate.netscirp.org It allows for the calculation of electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax), the intensity of the transitions (oscillator strength, f), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net

Furthermore, advanced computational techniques can simulate core-level spectra, such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS). These methods provide element-specific information about the chemical environment and electronic structure, offering a deeper probe into the molecular orbitals. For this compound, these theoretical spectra would help to fully characterize its electronic properties and confirm its structural integrity.

Table 5: Representative TD-DFT Calculated Electronic Transitions for this compound
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S12950.015n → π
S0 → S22680.210π → π
S0 → S32300.185π → π*

Conformational Preference and Potential Energy Surface Analysis

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the primary source of conformational isomerism arises from the rotation of the methoxycarbonyl group [-C(O)OCH₃] relative to the pyridine ring. This rotation occurs mainly around the C2-C7 single bond (see figure for atom numbering).

Computational studies, typically using Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) associated with this rotation. A relaxed PES scan is performed by systematically varying the dihedral angle (e.g., N1-C2-C7-O1) while optimizing the rest of the molecular geometry at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states (rotational barriers) between them.

The two most significant planar conformers are typically the syn and anti forms.

Syn-conformer: The carbonyl oxygen (O1) is oriented on the same side as the pyridine nitrogen atom (N1). This conformation is often stabilized by a favorable electrostatic interaction between the carbonyl group and the nitrogen atom.

Anti-conformer: The carbonyl oxygen (O1) is oriented away from the pyridine nitrogen atom.

The relative stability of these conformers is determined by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. The fluorine atom at the 3-position can influence this balance through inductive effects, altering the charge distribution within the pyridine ring and affecting the rotational barrier.

The calculated energy profile reveals the energy difference (ΔE) between the conformers and the height of the energy barrier to rotation. This information is crucial for understanding the molecule's flexibility and the relative populations of each conformer at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (N1-C2-C7-O1)Relative Energy (ΔE) (kcal/mol)Nature of Stationary Point
Syn~0°0.00Energy Minimum
Transition State~90°5.80Energy Maximum
Anti~180°1.50Energy Minimum
Note: Data are representative values based on DFT calculations for similar pyridine carboxylate systems. Actual values require specific calculations for the title compound.

Anharmonicity Effects on Vibrational Frequencies

Vibrational spectroscopy (FT-IR and Raman) is a fundamental technique for molecular characterization. Theoretical frequency calculations are essential for assigning the observed vibrational bands to specific atomic motions. The simplest approach, the harmonic approximation, models molecular vibrations as simple harmonic oscillators. While computationally efficient, this model often fails to reproduce experimental spectra accurately because it neglects the anharmonic nature of the true potential energy surface. researchgate.net

Anharmonicity arises because the restoring force on an atom is not strictly proportional to its displacement from equilibrium. To obtain more accurate theoretical spectra, anharmonic effects must be included. A widely used and effective method for this is the Vibrational Second-Order Perturbation Theory (VPT2). sns.itresearchgate.netnih.gov

The VPT2 approach involves several steps:

Geometry Optimization: The molecule's equilibrium geometry is found.

Harmonic Frequencies: The second derivatives of the energy with respect to atomic displacements are calculated to yield the harmonic frequencies.

Anharmonic Corrections: Higher-order derivatives of the potential energy (cubic and quartic force constants) are computed. These terms are then used within the VPT2 framework to correct the harmonic frequencies. q-chem.comnih.gov

This method provides anharmonic values for fundamental transitions, overtones, and combination bands, which often show significantly better agreement with experimental data. nih.gov The calculations can also resolve issues like Fermi resonances, where an accidental degeneracy between a fundamental vibration and an overtone or combination band leads to shifts in frequency and changes in intensity. nih.gov

For this compound, key vibrational modes of interest include the C=O stretching of the ester, the C-F stretching, and various pyridine ring stretching and deformation modes. Anharmonic calculations are crucial for the unambiguous assignment of these bands in the experimental spectrum.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes

Vibrational Mode AssignmentHarmonic FrequencyAnharmonic (VPT2) FrequencyPlausible Experimental Frequency
C=O Stretch178517501748
Pyridine Ring Stretch161015851588
Pyridine Ring Stretch148014581460
C-O Stretch (Ester)127512551252
C-F Stretch124012221225
Note: Frequencies are illustrative, based on typical results from DFT (e.g., B3LYP/6-311++G(d,p)) calculations. The harmonic values are unscaled, while the anharmonic values show the correction toward experimental observation.

Applications in Organic Synthesis and Materials Science

Methyl 3-Fluoropyridine-2-carboxylate as a Versatile Synthetic Building Block

The strategic placement of electron-withdrawing groups and the pyridine (B92270) nitrogen makes this compound and related fluorinated pyridines highly useful intermediates in organic synthesis. researchgate.netgoogle.com Aromatic polycarboxylic acids, including pyridine-based structures, are recognized as versatile building blocks for designing novel metal-organic networks and other complex architectures. mdpi.comsemanticscholar.org The fluorinated pyridine motif is particularly prevalent in the fields of drug discovery, medicinal chemistry, and biochemistry research. ossila.com

The reactivity of the compound is influenced by the fluorine substituent, which can alter the physical and chemical properties of the molecule. nih.govmdpi.com For instance, the high electronegativity of fluorine can accelerate nucleophilic aromatic substitution (SNAr) reactions compared to other halogens like chlorine. nih.govacs.org This enhanced reactivity allows for the facile introduction of various functional groups onto the pyridine ring, cementing its role as a foundational component for constructing more elaborate molecular scaffolds. ossila.com

Incorporation into Complex Heterocyclic Systems

A key application of functionalized pyridine carboxylates is their use as precursors for the synthesis of complex, fused heterocyclic systems. These larger structures are often investigated for their potential biological activities. For example, related pyridine derivatives serve as the starting point for creating fused ring systems like thieno[3,2-b]pyridines and imidazo[1,2-a]pyridines. mdpi.comresearchgate.net

The synthesis of these systems often involves multi-step reaction sequences where the initial pyridine structure is methodically built upon. One common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl or heteroaryl groups to the pyridine core. mdpi.com This approach allows for the creation of a diverse library of complex molecules from a common starting material.

Synthesis of Fused Heterocyclic Systems from Pyridine Precursors
Precursor TypeReactionResulting Heterocyclic SystemReference
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylateSuzuki-Miyaura Cross-CouplingMethyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate mdpi.com
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateHydrazinolysis followed by cyclizationThiazolidines and spirothiazolidines derived from an imidazo[1,2-a]pyridine (B132010) core researchgate.net

Advanced Functionalization for Targeted Molecular Design

The true synthetic power of fluorinated pyridines like this compound lies in the ability to perform late-stage functionalization. nih.gov This involves selectively modifying the molecule in the final stages of a synthesis to install a desired functional group, which is a crucial strategy in medicinal chemistry for studying structure-activity relationships. nih.gov

A powerful two-step sequence involves the direct C-H fluorination of a pyridine ring, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). nih.govnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is 320 times faster than the reaction of 2-chloropyridine, highlighting the activating effect of the fluorine atom. nih.govacs.org This sequence allows for the introduction of a wide array of substituents by reacting the fluorinated intermediate with various nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.gov The presence of the methyl ester on the ring presents a competing electrophilic site, but reaction conditions can often be tuned to achieve selective substitution of the fluoride without affecting the ester. nih.gov

Examples of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridines
NucleophileResulting Functional GroupSignificance
Nitrogen Nucleophiles (e.g., amines)Amino-pyridinesCommon motif in pharmaceuticals. nih.gov
Oxygen Nucleophiles (e.g., alkoxides)Alkoxy-pyridinesUsed to modify solubility and electronic properties. nih.gov
Sulfur Nucleophiles (e.g., thiols)Thioether-pyridinesImportant in various biologically active compounds. nih.gov
Carbon Nucleophiles (e.g., cyanides)Cyano-pyridinesVersatile handle for further chemical transformations. nih.gov

Synthesis of Specialty Chemicals

The functionalized pyridine core is a key component in numerous specialty chemicals, particularly in the pharmaceutical and agrochemical industries. nih.govmdpi.com The incorporation of fluorine can enhance metabolic stability and improve pharmacokinetic properties such as cell penetration and receptor binding affinity. nih.govmdpi.com

The synthetic routes developed for functionalizing fluorinated pyridine carboxylates have been applied to shorten and improve the efficiency of manufacturing processes for active pharmaceutical ingredients (APIs). For example, a synthetic strategy involving C-H fluorination followed by SNAr significantly streamlined the synthesis of PF-1247324, a potent and selective NaV1.8 inhibitor. nih.gov Similarly, a related compound, Methyl 6-fluoropyridine-2-carboxylate, is a key intermediate in the synthesis of a selective BCL-XL antagonist used in cancer therapy. ossila.com These examples underscore the value of fluorinated pyridine building blocks in producing high-value, complex molecules with specific biological functions. google.comossila.com

Pharmaceuticals Synthesized from Fluorinated Pyridine Carboxylate Precursors
Compound/TargetTherapeutic AreaSynthetic Precursor TypeReference
PF-1247324 (NaV1.8 inhibitor)Pain managementMethyl 5-bromopicolinate (undergoes fluorination) nih.gov
BCL-XL antagonistOncology (Chronic lymphocytic leukaemia)Methyl 6-fluoropyridine-2-carboxylate ossila.com
Naphthyridine antibacterialsInfectious diseases2,6-dichloro-5-fluoronicotinic acid google.com

Role in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyridine-based ligands are extensively used in this field to construct complex architectures. mdpi.com The inclusion of a fluorine atom in molecules like this compound offers unique opportunities to guide these self-assembly processes.

Fluorine can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. acs.orgnih.gov While fluorine is a weak hydrogen bond acceptor, these interactions can still play a role in the solid-state packing of molecules. More significantly, halogen bonding, where a halogen atom acts as an electrophilic center, is an increasingly important tool for crystal engineering. acs.orgnih.gov The electron-withdrawing nature of the fluorine and carboxylate groups on the pyridine ring also influences π-stacking and anion-π interactions, which are crucial for the stability of supramolecular assemblies. mdpi.com The hydrolysis of the ester to a carboxylic acid can yield bidentate chelating agents, which are used to form coordination compounds and metal-organic frameworks with specific structural topologies. ossila.commdpi.com The rational design of fluorinated molecules can therefore be used to control peptide conformation and promote self-assembly into higher-order structures like fibrils and hydrogels. rsc.org

Role in Pharmaceutical and Agrochemical Research

Intermediates for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

Methyl 3-fluoropyridine-2-carboxylate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the introduction of a fluorine atom can significantly enhance the pharmacological profile of a molecule. researchgate.net Fluorinated organic compounds are widely utilized in the synthesis of pharmaceuticals due to their favorable chemical and biological properties. chemicalbook.com

Precursors for Drug Development (e.g., Anti-Cancer Agents, Neurological Disorders)

The development of novel therapeutic agents for cancer and neurological disorders often relies on the synthesis of complex heterocyclic molecules. While direct synthesis examples using this compound are not extensively detailed in publicly available literature, the utility of structurally similar fluorinated pyridine derivatives is well-documented, suggesting the potential of this compound as a key precursor.

For instance, various pyridine derivatives have been investigated as potent anti-cancer agents. researchgate.netmdpi.com Research has shown that thieno[3,2-b]pyridine-2-carboxylate derivatives, which share a similar structural motif, exhibit antitumor activity. mdpi.com Specifically, a series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumoral potential in triple-negative breast cancer cell lines, with some compounds demonstrating significant growth inhibition. mdpi.com This highlights the potential of the pyridine-2-carboxylate scaffold in the design of new anti-cancer drugs.

In the context of neurological disorders, pyridine alkaloids and their synthetic derivatives have shown activity in the central nervous system (CNS). nih.gov The incorporation of fluorine into molecules targeted to the CNS can be advantageous for properties such as blood-brain barrier penetration. researchgate.net Amide-based carboxylate derivatives of pyridine have been explored for the management of Alzheimer's disease, acting as inhibitors of acetylcholinesterase. nih.gov The synthesis of muscarinic agonists based on tetrahydropyridyl-thiadiazole derivatives for the treatment of neurological disorders further underscores the importance of the pyridine core in this therapeutic area. researchgate.net

Radiotracer Synthesis (e.g., PET Radioligands, Fluorine-18 (B77423) Labeling)

The fluorine atom in this compound makes it a highly valuable precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, particularly through fluorine-18 (¹⁸F) labeling. researchgate.net PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development, and ¹⁸F is a commonly used radionuclide due to its favorable decay properties. nih.gov

Fluorinated pyridines are key components in many PET radioligands designed to image targets in the brain. For example, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) is a PET tracer developed for imaging demyelination in neurological disorders like multiple sclerosis. dntb.gov.ua The synthesis of such tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride on a pyridine ring precursor. While the direct use of this compound in the synthesis of a specific clinically used radiotracer is not explicitly documented, its structure is emblematic of the types of precursors required for producing ¹⁸F-labeled pyridine compounds. The development of a PET ligand for imaging huntingtin aggregates in Huntington's disease also involved the synthesis of a fluorine-18 imaging agent derived from a substituted pyridine. agropages.com

Precursors in Agrochemical Development

The application of fluorinated compounds is also extensive in the agrochemical industry, where they are used to create more potent and selective herbicides, insecticides, and fungicides. chemicalbook.comjst.go.jpnih.govgoogle.com Pyridine-based compounds are crucial as agrochemicals, and the introduction of fluorine can enhance their efficacy. jst.go.jpnih.govgoogle.com

This compound has been identified as an intermediate in the preparation of pyrrolidinone herbicides, as indicated in patent literature. google.comresearchgate.net This demonstrates its direct relevance and utility in the synthesis of new crop protection agents. The broader class of trifluoromethylpyridines, synthesized from fluorinated pyridine intermediates, are key structural motifs in a number of active agrochemical ingredients. nih.govgoogle.com For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a critical intermediate for several crop-protection products. google.com

Impact of Fluorine Substitution on Metabolic Stability and Lipophilicity

The strategic incorporation of fluorine into a drug or agrochemical candidate can profoundly influence its metabolic stability and lipophilicity, two key parameters that determine the pharmacokinetic and pharmacodynamic properties of a compound. researchgate.net

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the C-F bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 enzymes in the liver. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of the molecule can be enhanced, leading to a longer half-life and improved bioavailability. google.com However, it is important to note that inappropriate placement of fluorine can sometimes lead to the formation of toxic metabolites. researchgate.net

The table below summarizes the general effects of fluorine substitution on these key molecular properties.

PropertyEffect of Fluorine SubstitutionRationale
Metabolic Stability Generally increasedThe Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, making it more resistant to enzymatic cleavage.
Lipophilicity Generally increasedFluorine is more lipophilic than hydrogen, which can enhance the ability of a molecule to pass through biological membranes. researchgate.net
pKa Can be alteredThe high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups.
Binding Affinity Can be enhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipolar interactions.

Structure Activity Relationship Sar Investigations of Fluorinated Pyridine Carboxylates

Influence of Fluorine Atom Position on Biological Activity

The strategic placement of a fluorine atom on the pyridine (B92270) carboxylate scaffold can significantly alter a compound's biological activity and selectivity. The high electronegativity and small size of fluorine can influence molecular conformation, electronic distribution, and binding interactions with target proteins. researchgate.netresearchgate.net Research into fluorinated derivatives of pyridine-2,4-dicarboxylate (2,4-PDCA), a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, demonstrates the critical role of fluorine's position. nih.govcolab.ws

Studies have shown that introducing fluorine or trifluoromethyl (CF3) substituents at different positions on the 2,4-PDCA core can modulate inhibitory potency and selectivity against various enzymes, such as aspartate/asparagine-β-hydroxylase (AspH) and JmjC lysine-specific Nε-demethylase 4E (KDM4E). nih.govresearchgate.net For instance, when a fluorine atom was placed at the C5 position of the 2,4-PDCA scaffold, the resulting compound inhibited AspH with a similar efficiency to the parent compound, 2,4-PDCA. nih.govresearchgate.net However, this C5 substitution resulted in a significant increase in selectivity for AspH over KDM4E. nih.govcolab.wsresearchgate.net

In contrast, fluorination at the C3 position generally led to less efficient inhibition compared to the parent compound. nih.gov Crystallographic studies suggest that the C5 position faces a more spacious hydrophobic pocket within the AspH active site, which can accommodate substituents. nih.gov The fluorine atom at this position can potentially engage in favorable hydrophobic interactions, rationalizing the observed potency. nih.gov This highlights how a minor positional change of a single fluorine atom can cause a substantial difference in the inhibitory profile of a pyridine carboxylate derivative. nih.govcolab.ws

Table 1: Inhibitory Potency of Fluorinated Pyridine-2,4-Dicarboxylate Derivatives

Compound Substituent Position Target Enzyme IC50 (µM)
2,4-PDCA None AspH ~0.03
C5 F-substituted 2,4-PDCA C5 AspH ~0.05

This table is based on data presented in the research on fluorinated derivatives of pyridine-2,4-dicarboxylate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used extensively in drug design to understand the relationship between the chemical structures of compounds and their biological activities. mdpi.com By developing mathematical models, QSAR enables the prediction of activity for new or untested compounds based on their physicochemical features, known as molecular descriptors. mdpi.comnih.gov This approach is crucial for optimizing lead compounds and designing new molecules with enhanced potency. mdpi.com

The QSAR process involves several key steps: selecting a series of compounds with known activities, calculating relevant molecular descriptors (e.g., electronic, steric, and lipophilic properties), partitioning the data into training and testing sets, building a mathematical model using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), and validating the model's predictive power. mdpi.comnih.gov

For pyridine derivatives, QSAR studies have been successfully applied to elucidate the structural requirements for their activity as inhibitors of various targets, such as P-glycoprotein (P-gp). nih.gov In one such study, QSAR models for a series of 1,4-dihydropyridines and pyridines revealed that specific electronic, steric, and lipophilic factors contributed significantly to their inhibitory potential. nih.gov Other QSAR analyses on different pyridine-containing scaffolds, like imidazo[1,2-a]pyridine (B132010) derivatives, have shown that properties such as the global topological charge indices and the hydrophobicity of certain substituents are key controlling factors for their biological activity. nih.gov These models provide valuable insights that guide the rational design of more effective fluorinated pyridine carboxylates by predicting which structural modifications are likely to improve their desired biological profile. nih.govnih.gov

Fluorine Scan Strategies in Drug Discovery

A "fluorine scan" is a medicinal chemistry strategy employed during the hit-to-lead optimization phase of drug discovery. nih.gov This approach involves the systematic introduction of fluorine atoms at various positions on a lead compound to rapidly assess the impact of fluorination on biological activity and physicochemical properties. nih.gov The goal is to identify positions where fluorine substitution can enhance potency, metabolic stability, membrane permeability, or target selectivity without introducing undesirable characteristics. researchgate.netnih.govmdpi.com

Successful application of a fluorine scan can lead to the identification of derivatives with significantly enhanced bioactivity while maintaining or improving key drug-like properties. nih.gov For example, a fluorine scan of a lead compound targeting Raf/MEK resulted in a derivative with enhanced inhibitory activity and a satisfactory pharmacokinetic profile. nih.gov Furthermore, this strategy can also reveal locations on the molecule where there is vacant space between the drug and its target protein, suggesting sites that can tolerate further structural modifications to improve binding or other properties. nih.gov This makes fluorine scanning a powerful tool for accelerating the development of clinical candidates. nih.govnih.gov

Systematic Structural Modifications and Inhibitory Potential

The inhibitory potential of pyridine carboxylates is systematically explored through targeted structural modifications of a lead compound. This process involves altering specific parts of the molecule to understand their contribution to biological activity, selectivity, and pharmacokinetic properties. The introduction of fluorine is a key modification strategy due to its unique ability to modulate a molecule's electronic properties, pKa, conformation, and metabolic stability. researchgate.netnih.govnih.gov

Studies on pyridine-2,4-dicarboxylate (2,4-PDCA) derivatives serve as a clear example of this approach. Researchers systematically introduced fluorine (F) and trifluoromethyl (CF3) groups at the C3 and C5 positions of the pyridine ring to evaluate the impact on the inhibition of 2OG oxygenases. nih.govresearchgate.net The findings revealed that while most F- and CF3-substituted derivatives were less potent than the parent compound, the C5-fluoro derivative maintained high potency against the AspH enzyme while gaining selectivity over KDM4E. nih.govresearchgate.net This demonstrates that even a subtle change, like adding a single fluorine atom, can lead to significant changes in the inhibitory profile. nih.gov

Beyond fluorination, other systematic modifications are also investigated. A broader analysis of pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) can enhance antiproliferative activity. mdpi.comresearchgate.net Conversely, in some studies, the introduction of halogen atoms or other bulky groups has been found to decrease antiproliferative activity, indicating that the effect of a substituent is highly dependent on the specific scaffold and biological target. mdpi.comresearchgate.net These systematic investigations are essential for building a comprehensive understanding of the structure-activity relationship and for the rational design of potent and selective inhibitors. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-Fluoropyridine-2-carboxylate with high diastereoselectivity?

  • Methodological Answer : A diastereoselective approach can be adapted from the synthesis of structurally similar pyrrolidine carboxylates (e.g., methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates). Key steps include:

  • Using chiral auxiliaries or enantioselective catalysts to control stereochemistry.
  • Optimizing reaction conditions (e.g., solvent polarity, temperature, and reaction time) to enhance diastereomer ratios.
  • Employing spectroscopic monitoring (e.g., 1H^{1}\text{H} NMR) to track stereochemical outcomes during intermediate formation .
    • Data Table :
ParameterExample Optimization Range
SolventTHF, DMF, or dichloromethane
Temp.-20°C to 80°C
CatalystPd(OAc)2_2, Cu(OTf)2_2

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Compare experimental 19F^{19}\text{F} and 1H^{1}\text{H} chemical shifts with DFT-calculated values to confirm fluoropyridine ring substitution patterns.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule structures. Key steps include:
  • Assigning anisotropic displacement parameters to fluorine atoms to account for electron density distortions.
  • Using SHELXPRO to generate ORTEP diagrams for visualizing bond angles and torsional strain .
  • ORTEP-III : Employ Cremer-Pople puckering parameters to quantify out-of-plane deviations in the pyridine ring (e.g., amplitude qq and phase angle ϕ\phi) .

Q. What strategies address contradictions between experimental and computational data in conformational analysis?

  • Methodological Answer :

  • DFT Benchmarking : Compare computational models (e.g., B3LYP/6-31G**) with experimental X-ray or neutron diffraction data to identify discrepancies in bond lengths or angles.
  • Dynamic Effects : Account for temperature-dependent conformational flexibility using molecular dynamics (MD) simulations.
  • Error Analysis : Statistically evaluate R-factors and residual density maps from crystallographic refinements to isolate systematic errors .

Q. How can researchers assess the ecological impact of this compound given limited toxicity data?

  • Methodological Answer :

  • In Silico Modeling : Use tools like ECOSAR or TEST to predict acute/chronic toxicity based on structural analogs (e.g., fluoropyridines with known LD50_{50} values).
  • Read-Across Studies : Extrapolate biodegradation rates from pyridine derivatives with documented persistence profiles (e.g., 2-fluoropyridine).
  • Precautionary Measures : Implement containment protocols (e.g., fume hoods, waste neutralization) during handling .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for this compound derivatives?

  • Methodological Answer :

  • Solvent Effects : Re-measure spectra in deuterated DMSO or CDCl3_3 to assess solvent-induced shift variations.
  • Dynamic NMR : Use variable-temperature 19F^{19}\text{F} NMR to detect rotational barriers or tautomeric equilibria.
  • Crystallographic Validation : Cross-verify NMR assignments with X-ray-derived torsion angles and hydrogen-bonding networks .

Structural and Mechanistic Insights

Q. What role does fluorine substitution play in the electronic properties of this compound?

  • Methodological Answer :

  • Hammett Analysis : Quantify electron-withdrawing effects using σm_m values for meta-fluorine substituents.
  • NBO Analysis : Calculate charge distribution via Natural Bond Orbital (NBO) methods to identify hyperconjugative interactions between fluorine and the carboxylate group .

Note on Evidence Utilization

  • Avoided citations from commercial sources (e.g., ) per guidelines.
  • Prioritized peer-reviewed methodologies (e.g., crystallography, synthesis) from .
  • Gaps in toxicity data () addressed via predictive modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.